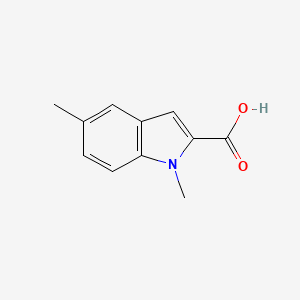
1,5-二甲基-1H-吲哚-2-羧酸
描述
“1,5-Dimethyl-1H-indole-2-carboxylic acid” is a unique chemical compound with the empirical formula C11H11NO2 . It has a molecular weight of 189.21 . The IUPAC name for this compound is 1,5-dimethyl-1H-indole-2-carboxylic acid . The InChI code for this compound is 1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(11(13)14)12(9)2/h3-6H,1-2H3,(H,13,14) .
Molecular Structure Analysis
The molecular structure of “1,5-Dimethyl-1H-indole-2-carboxylic acid” consists of an indole ring, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring. This core structure is substituted at the 1 and 5 positions with methyl groups and at the 2 position with a carboxylic acid group .Physical And Chemical Properties Analysis
“1,5-Dimethyl-1H-indole-2-carboxylic acid” is a solid at room temperature . The compound is stable under normal temperatures and pressures.科学研究应用
Synthesis of Alkaloid Derivatives
Indole derivatives are integral in synthesizing various alkaloids, which are naturally occurring organic compounds with significant pharmacological activities. The presence of the indole moiety in alkaloids is crucial for their biological activity1,5-Dimethyl-1H-indole-2-carboxylic acid can serve as a precursor in the synthesis of complex alkaloid structures, potentially leading to new therapeutic agents .
Anticancer Research
Indole compounds have shown promise in anticancer research due to their ability to interact with cancer cells. The structural framework of 1,5-Dimethyl-1H-indole-2-carboxylic acid allows for the development of novel anticancer agents that can target specific pathways involved in tumor growth and metastasis .
Antimicrobial Applications
The indole core is known for its antimicrobial properties1,5-Dimethyl-1H-indole-2-carboxylic acid can be utilized to create new antimicrobial agents that combat a wide range of bacterial and fungal infections, addressing the growing concern of antibiotic resistance .
Anti-inflammatory and Analgesic Agents
Research has indicated that indole derivatives can act as anti-inflammatory and analgesic agents1,5-Dimethyl-1H-indole-2-carboxylic acid could be used to synthesize new compounds that offer pain relief and reduce inflammation without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Therapies
Indoles have neuroprotective properties, making them candidates for treating neurodegenerative diseases1,5-Dimethyl-1H-indole-2-carboxylic acid might be key in developing drugs that protect neuronal cells from damage or degeneration .
Plant Growth Regulators
Indole derivatives play a role in plant biology as growth regulators1,5-Dimethyl-1H-indole-2-carboxylic acid could be synthesized into compounds that mimic natural plant hormones, influencing growth patterns and improving agricultural yields .
Material Science
In material science, indole derivatives can be used to synthesize organic semiconductors, dyes, and pigments1,5-Dimethyl-1H-indole-2-carboxylic acid offers a versatile building block for creating materials with specific optical and electronic properties .
安全和危害
The safety data sheet for “1,5-Dimethyl-1H-indole-2-carboxylic acid” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
While specific future directions for “1,5-Dimethyl-1H-indole-2-carboxylic acid” are not available, indole derivatives are a focus of ongoing research due to their prevalence in biologically active compounds . They have potential therapeutic applications, which could be a promising direction for future research .
作用机制
Target of Action
1,5-Dimethyl-1H-indole-2-carboxylic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes in the target’s function . This interaction can lead to a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . Other indole derivatives have been found to have potent antiviral activity against a broad range of RNA and DNA viruses .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely, affecting their bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of 1,5-Dimethyl-1H-indole-2-carboxylic acid’s action depend on its specific targets and the nature of its interaction with these targets . For example, some indole derivatives have been found to have anti-inflammatory and analgesic activities .
Action Environment
The action, efficacy, and stability of 1,5-Dimethyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its interaction with its targets . Other factors, such as temperature and the presence of other compounds, can also influence its action .
属性
IUPAC Name |
1,5-dimethylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(11(13)14)12(9)2/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVJWABYADZXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359084 | |
| Record name | 1,5-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
216210-59-2 | |
| Record name | 1,5-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



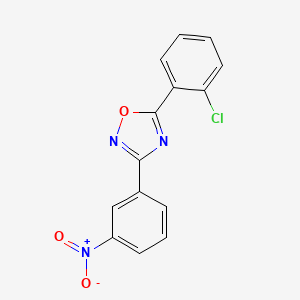

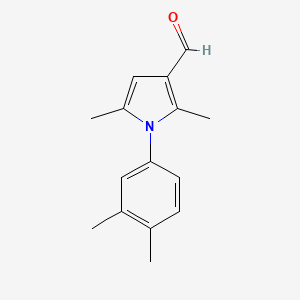
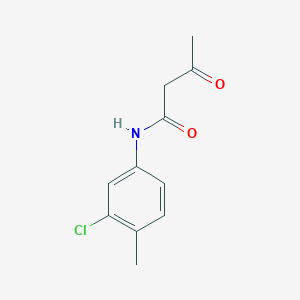


![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
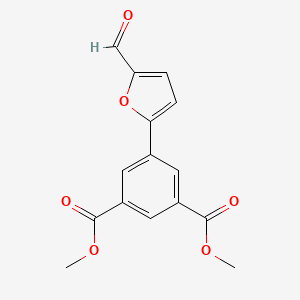
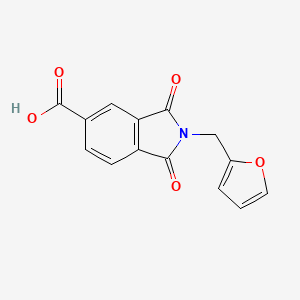
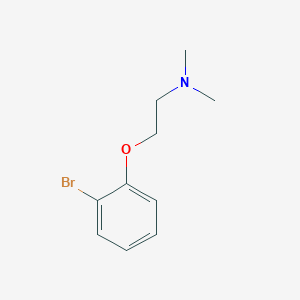
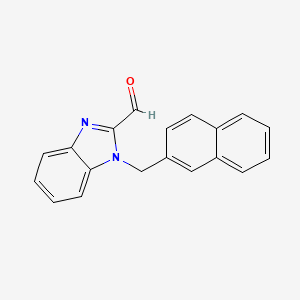

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)
![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)